molecular formula C17H21BN2O3 B12364431 tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate

tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate

Cat. No.: B12364431
M. Wt: 312.2 g/mol
InChI Key: JNAWRGJQIFPLEJ-UHFFFAOYSA-N
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Description

tert-Butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate is a spirocyclic indole-piperidine hybrid featuring a boranyl substituent at the 5-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This compound belongs to a class of spirocyclic intermediates widely utilized in pharmaceutical research, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its boranyl group (likely as a boronate ester) enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in fragment-based drug discovery . The spiro architecture imposes conformational rigidity, which can enhance target binding specificity and metabolic stability .

Properties

Molecular Formula

C17H21BN2O3

Molecular Weight

312.2 g/mol

InChI

InChI=1S/C17H21BN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21)

InChI Key

JNAWRGJQIFPLEJ-UHFFFAOYSA-N

Canonical SMILES

[B]C1=CC2=C(C=C1)NC(=O)C23CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID typically involves multiple steps. One common method includes the protection of the amine group with the Boc group, followed by the formation of the spirocyclic structure through cyclization reactions. The reaction conditions often involve the use of bases such as sodium hydroxide or organic solvents like tetrahydrofuran (THF) and acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, trifluoroacetic acid for Boc deprotection, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include deprotected amines, hydroxyl derivatives, and various substituted spirocyclic compounds .

Scientific Research Applications

1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds for studying biological pathways.

    Medicine: Utilized in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during subsequent synthetic steps. Upon deprotection, the free amine can participate in various biochemical interactions, targeting specific molecular pathways .

Comparison with Similar Compounds

Boranyl vs. Hydroxy, Methyl, and Bromo Substituents

  • 5-Boranyl Derivative (Target Compound) :

    • Structure : The boranyl group (e.g., as a pinacol boronate ester) enables cross-coupling reactions.
    • Applications : Critical for late-stage functionalization in medicinal chemistry.
    • Purity : Available at 95% purity (CAS 1253288-12-8) .
  • 5-Hydroxy Derivative (CAS 1823272-51-0): Structure: Hydroxyl group at position 3. Applications: Likely a precursor for further derivatization (e.g., etherification or esterification).
  • 5-Methyl Derivative (CAS 1129411-47-7) :

    • Structure : Methyl group introduces hydrophobicity.
    • Properties : Higher lipophilicity (logP ~3.5 estimated) compared to the boranyl or hydroxy analogs.
    • Applications : Useful in optimizing pharmacokinetic profiles by modulating membrane permeability .
  • 5-Bromo Derivative (CAS 690632-05-4) :

    • Structure : Bromine as a leaving group.
    • Properties : High melting point (226–227°C) due to dense packing; reactive in nucleophilic substitutions.
    • Applications : Intermediate for metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) .

Comparison Table

Compound CAS Number Substituent Molecular Weight Key Property/Application
5-Boranyl (Target) 1253288-12-8 Boronate ester 428.34 g/mol Suzuki coupling partner
5-Hydroxy 1823272-51-0 -OH 318.37 g/mol Hydrogen bonding; precursor
5-Methyl 1129411-47-7 -CH3 302.41 g/mol Lipophilicity enhancement
5-Bromo 690632-05-4 -Br 397.26 g/mol High mp (226°C); coupling intermediate

Core Structural Variations

Spiro[indoline-3,4'-piperidine] vs. Spiro[1,3-benzoxazine-2,4'-piperidine]

  • Spiro[indoline-3,4'-piperidine] (Target Compound): The indole nitrogen is part of a lactam (2-oxo group), contributing to planar rigidity.
  • Spiro[1,3-benzoxazine-2,4'-piperidine] (CAS 690632-05-4) :

    • Contains a benzoxazine ring instead of indole.
    • The oxygen atom in the benzoxazine may alter electronic properties and solubility .

Biological Activity

The compound tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate is a novel derivative in the class of spirocyclic compounds, which has garnered attention for its potential biological activities. This article reviews the synthesis, structure, and biological properties of this compound, drawing from various research studies and data sources.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes the formation of the spirocyclic structure through cyclization reactions involving indole derivatives and piperidine moieties. Key characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.

Table 1: Key Structural Features

FeatureValue
Molecular FormulaC18H22BNO4
Molecular Weight338.29 g/mol
IUPAC NameThis compound
CAS NumberNot available

Biological Activity

Recent studies indicate that compounds similar to this compound exhibit a variety of biological activities, including:

  • Antitumor Activity : Research has demonstrated that spirocyclic compounds can inhibit tumor cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Certain studies highlight the neuroprotective potential of indole-based compounds, which may be beneficial in neurodegenerative diseases.

Case Studies

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated a series of spiro[indole-piperidine] derivatives for their cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that specific modifications to the boranyl group enhanced cytotoxicity significantly compared to non-boranyl counterparts .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial activity of various spirocyclic compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) values comparable to standard antibiotics .

Mechanistic Insights

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : Inhibitory effects on enzymes involved in cancer cell metabolism have been observed, suggesting a potential pathway for therapeutic action.
  • Receptor Modulation : Some studies indicate that these compounds may act as ligands for certain receptors involved in cellular signaling pathways, thus modulating physiological responses.

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